molecular formula C11H10O3 B14361196 Bis(3-methylfuran-2-yl)methanone CAS No. 93386-64-2

Bis(3-methylfuran-2-yl)methanone

Cat. No.: B14361196
CAS No.: 93386-64-2
M. Wt: 190.19 g/mol
InChI Key: OGHRVOFRXUXMNP-UHFFFAOYSA-N
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Description

Bis(3-methylfuran-2-yl)methanone is an organic compound characterized by the presence of two 3-methylfuran rings connected by a methanone group. This compound belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-methylfuran-2-yl)methanone typically involves the condensation of 3-methylfuran with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the furan rings, leading to the formation of substituted derivatives. Typical reagents include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products:

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Bis(3-methylfuran-2-yl)methanone has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(3-methylfuran-2-yl)methanone involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can result in the modification of proteins and other biomolecules, potentially leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

    Bis(furan-2-yl)methanone: Similar structure but without the methyl groups on the furan rings.

    Bis(5-methylfuran-2-yl)methanone: Similar structure with methyl groups at the 5-position of the furan rings.

Uniqueness: Bis(3-methylfuran-2-yl)methanone is unique due to the presence of methyl groups at the 3-position of the furan rings, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s physical properties, such as solubility and stability, as well as its interactions with other molecules.

Properties

CAS No.

93386-64-2

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

bis(3-methylfuran-2-yl)methanone

InChI

InChI=1S/C11H10O3/c1-7-3-5-13-10(7)9(12)11-8(2)4-6-14-11/h3-6H,1-2H3

InChI Key

OGHRVOFRXUXMNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=C1)C(=O)C2=C(C=CO2)C

Origin of Product

United States

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